(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid
Overview
Description
(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Biological Activity
(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid, with the CAS number 1799811-92-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which is known to influence its biological interactions and efficacy.
The molecular formula of this compound is , and it has a molecular weight of approximately 255.314 g/mol. The compound typically exhibits a purity of around 95% in commercial preparations .
Research indicates that compounds similar to this compound may act as inhibitors of viral replication, particularly in the context of hepatitis C virus (HCV). This compound serves as a crucial intermediate in the synthesis of antiviral agents, notably ledipasvir, which targets the NS5A protein involved in HCV replication .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antiviral Activity :
- Cellular Studies :
- Toxicity and Safety :
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Properties
IUPAC Name |
(7R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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